REACTION_CXSMILES
|
[N:1]12[CH2:8][C:5]([C:9](N(OC)C)=[O:10])([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[CH3:15][Li]>CCOCC>[C:9]([C:5]12[CH2:8][N:1]([CH2:7][CH2:6]1)[CH2:2][CH2:3][CH2:4]2)(=[O:10])[CH3:15]
|
Name
|
(±) 1-azabicyclo[3.2.1]oct-5-yl-N-methyl-N-methoxycarboxamide
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
N12CCCC(CC1)(C2)C(=O)N(C)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at -10° C. the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
CUSTOM
|
Details
|
remained below 0° C
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of excess glacial acetic acid
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below -10° C
|
Type
|
WASH
|
Details
|
The ether solution was washed with a saturated solution of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
After extraction of the aqueous phase with chloroform (3×200 ml) the combined organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C12CCCN(CC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |